N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzo[d]thiazole moiety in the structure imparts significant pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzo[d]thiazole ring via electrophilic substitution reactions, often using methylating agents such as methyl iodide.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through nucleophilic substitution reactions, where the benzo[d]thiazole derivative reacts with 3-chloropropylmorpholine under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide linkage, typically through the reaction of the benzo[d]thiazole derivative with a suitable carboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinopropyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized benzo[d]thiazole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted morpholinopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities. Researchers investigate its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential. It is evaluated in preclinical studies for its efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular ion homeostasis.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
- N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-pyrrolidinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride is unique due to the presence of the morpholinopropyl group. This group imparts distinct physicochemical properties, such as increased solubility and enhanced biological activity. The compound’s specific substitution pattern also contributes to its unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S2.ClH/c1-16-3-5-19-21(13-16)31-23(25-19)27(8-2-7-26-9-11-29-12-10-26)22(28)17-4-6-18-20(14-17)30-15-24-18;/h3-6,13-15H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMFZZBFLBAPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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